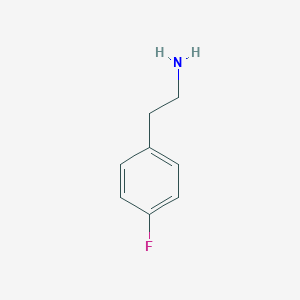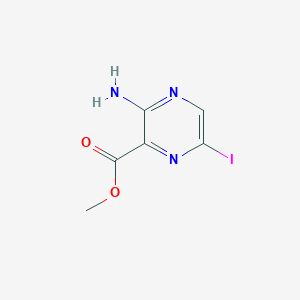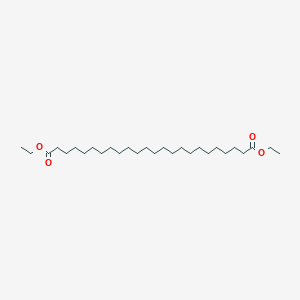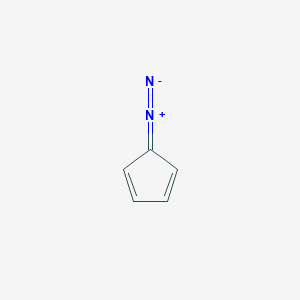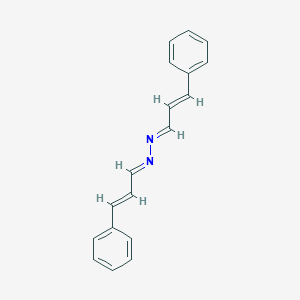
Cinnamaldehyde azine
Übersicht
Beschreibung
Cinnamaldehyde azine is a chemical compound with the linear formula C18H16N2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of Cinnamaldehyde azine is characterized by a C N–N C functional unit . The molecular formula is C18H16N2 and the molecular weight is 260.342 .Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Cinnamaldehyde, a natural product that can be extracted from a variety of plants of the genus Cinnamomum, exhibits excellent biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties . To overcome the disadvantages (e.g., poor water solubility and sensitivity to light) or enhance the advantages (e.g., high reactivity and promoting cellular reactive oxygen species production) of cinnamaldehyde, cinnamaldehyde can be loaded into or conjugated with polymers for sustained or controlled release, thereby prolonging the effective action time of its biological activities .
Antibacterial Surfaces
Cinnamaldehyde has been used to create bioinspired and eco-friendly high efficacy antibacterial surfaces . Polydopamine–cinnamaldehyde, polyethyleneimine–cinnamaldehyde, and tannic acid–cinnamaldehyde coatings exhibit strong antibacterial activities against both Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus . Cinnamaldehyde impregnation into porous non-woven polypropylene cloth, polytetrafluoroethylene membrane, and knitted cotton cloth also gives rise to high levels of antibacterial activity .
Polymer Applications
Cinnamaldehyde can be coupled to the side chains of polymers, act as a monomer for polymerizing with other monomers to form the backbone of polymers, or react as a bridge to connect two polymer segments . The environmental responsiveness provides the great potential of cinnamaldehyde-conjugated polymers for applications in the biomedical field .
Nonlinear Optics
Azines, such as Cinnamaldehyde azine, have been extensively studied to investigate the presence or absence of conjugation with the help of computational studies and crystal structure analysis owing to their importance in nonlinear optics .
Tautomerism Studies
The tautomerism in azines, including Cinnamaldehyde azine, is a topic of contemporary interest .
Zukünftige Richtungen
Azines have received increased attention due to their biological, chemical, and materials properties . They have potential applications in developing metal–organic frameworks (MOFs), covalent organic frameworks (COFs), energetic materials, and chemosensors . A study on an azine-linked pyrene–cinnamaldehyde hybrid showed evidence of solvent-dependent charge-transfer-coupled excimer emission , suggesting potential future directions in studying the photophysical properties of azine compounds.
Wirkmechanismus
Target of Action
Cinnamaldehyde azine, a derivative of cinnamaldehyde, is believed to interact with multiple targets. The primary targets include various proteins and enzymes involved in cellular processes . For instance, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs) and the PI3K-Akt pathway, which are closely related to tumor cell apoptosis .
Mode of Action
Cinnamaldehyde azine interacts with its targets in a variety of ways. It primarily operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators . In antimicrobial action, it disrupts bacterial cells by affecting pilin levels and cell membrane integrity . In cancer cells, it induces apoptosis and hinders cell cycle progression .
Biochemical Pathways
Cinnamaldehyde azine affects several biochemical pathways. It exerts its effects through multiple signaling pathways, including PPARs, AMP-activated protein kinase (AMPK), PI3K/insulin receptor substrate 1 (PI3K/IRS1), retinol-binding protein 4/glucose transporters type 4 (RBP4/GLUT4), and ERK/JNK/p38MAPK pathways . These pathways are involved in a variety of cellular processes, including inflammation, glucose uptake, insulin sensitivity, and apoptosis .
Pharmacokinetics
Cinnamaldehyde, from which cinnamaldehyde azine is derived, has been shown to be metabolized into cinnamyl alcohol and methyl cinnamate and cinnamic acid in the body
Result of Action
The molecular and cellular effects of cinnamaldehyde azine’s action are diverse. It has been shown to significantly inhibit cell proliferation, change cell morphology, inhibit cell migration and invasion ability, and promote cell apoptosis . In addition, it has been found to have a strong antibacterial activity against both Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus .
Eigenschaften
IUPAC Name |
(E,E)-3-phenyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]prop-2-en-1-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-3-9-17(10-4-1)13-7-15-19-20-16-8-14-18-11-5-2-6-12-18/h1-16H/b13-7+,14-8+,19-15+,20-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBXLDBZXACZIE-MKXOLOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN=CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/N=C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamaldehyde azine | |
CAS RN |
1568-11-2 | |
| Record name | Cinnamaldehyde azine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC867 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinnamaldehyde azine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you describe the reaction of cinnamaldehyde azine with β-diketones and its significance?
A1: [, ] When β-diketones react with cinnamaldehyde azine in the presence of potassium amide, they produce 1-cinnamylidenamino-2-styryl-2,3-dihydro-4-pyridones. This reaction is significant because it provides a pathway for synthesizing 2-phenethyl-2,3-dihydro-4(1H)-pyridones. Following this initial reaction, catalytic hydrogenation leads to the formation of the desired 2-phenethyl-2,3-dihydro-4(1H)-pyridones, alongside 2-phenethyl-1-(3-phenylpropylamino)-2,3-dihydro-4-pyridones. This research highlights the utility of cinnamaldehyde azine as a building block in organic synthesis, specifically in constructing complex nitrogen-containing heterocycles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)
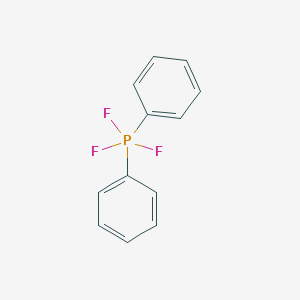

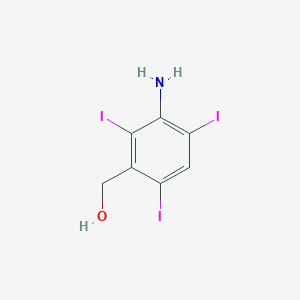

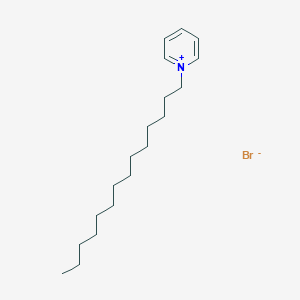
![N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline](/img/structure/B75467.png)
